tert-butyl2-oxo-4-phenylbutanoate

Description

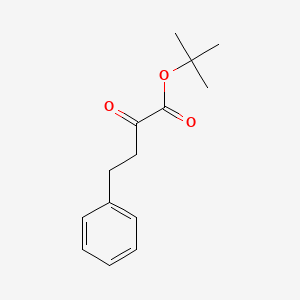

tert-Butyl 2-oxo-4-phenylbutanoate is a synthetic ester characterized by a tert-butoxy carbonyl group, a ketone moiety at position 2, and a phenyl substituent at position 4 of the butanoate backbone. This compound belongs to a broader class of α-keto esters, which are pivotal intermediates in organic synthesis and pharmaceutical development due to their reactivity and structural versatility.

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

tert-butyl 2-oxo-4-phenylbutanoate |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

SSNXHHIKGMYSIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The Grignard method, as described in patent CN101265188A, involves two sequential reactions:

-

Grignard Reagent Formation : β-Bromophenylethane reacts with magnesium in MTBE solvent to generate a Grignard reagent. The solvent system (MTBE with up to 25% thinner by volume) ensures reagent stability and minimizes side reactions.

-

Addition Reaction with Diethyl Oxalate : The Grignard reagent undergoes nucleophilic addition to diethyl oxalate, forming tert-butyl 2-oxo-4-phenylbutanoate after acid hydrolysis and neutralization.

Key advantages include the insolubility of the adduct in MTBE, preventing further undesired reactions, and a streamlined purification process.

Table 1: Optimized Reaction Parameters for Grignard Synthesis

Multi-Step Synthesis from Ethyl 2-Oxo-3-Arylbutanoate

Hydrolysis and Acid Chloride Formation

A literature method from Thieme Connect outlines a three-step process:

-

Saponification : Ethyl 2-oxo-3-arylbutanoate is hydrolyzed using 3 M NaOH to yield the corresponding α-keto acid.

-

Acid Chloride Formation : The α-keto acid reacts with oxalyl chloride in dichloromethane (DCM) catalyzed by DMF, producing the acid chloride intermediate.

-

Esterification with tert-Butanol : The acid chloride is treated with tert-butanol and pyridine in DCM, yielding the final product after column chromatography.

Table 2: Reaction Conditions for Multi-Step Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrolysis | 3 M NaOH, 24 h, rt | 95–98% |

| Acid chloride | Oxalyl chloride, DMF, 0°C, 20 h | 85–90% |

| Esterification | tert-Butanol, pyridine, DCM, 24 h, 0°C→rt | 61% |

Critical challenges include the sensitivity of the acid chloride to moisture and the need for rigorous temperature control during esterification.

Comparative Analysis of Synthesis Methods

Yield and Cost Efficiency

Table 3: Method Comparison

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions where the keto group is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Common reagents include baker’s yeast and ionic liquids.

Substitution: Reagents such as haloacetamides and chloroacetonitrile can be used under conditions involving DMF and potassium phosphate monohydrate.

Major Products

Substitution: Products vary depending on the substituents introduced during the reaction.

Scientific Research Applications

tert-butyl2-oxo-4-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl2-oxo-4-phenylbutanoate involves its reduction to ethyl ®-2-hydroxy-4-phenylbutyrate. This reduction is catalyzed by enzymes or microorganisms, which facilitate the transfer of electrons to the keto group, converting it into a hydroxyl group . The resulting product, ethyl ®-2-hydroxy-4-phenylbutyrate, acts as a chiral building block for the synthesis of angiotensin-converting enzyme inhibitors, which prevent the conversion of angiotensin I to angiotensin II, thereby exerting antihypertensive effects .

Comparison with Similar Compounds

Key Observations:

Ester Group Influence: The tert-butyl group in the target compound provides steric bulk, which may enhance metabolic stability and reduce hydrolysis rates compared to smaller esters (e.g., ethoxy, propoxy) .

Substituent Positioning: The phenyl group at position 4 in the target compound contrasts with analogs where it occupies position 3.

Stereochemical Considerations :

- The (R)-enantiomer (CAS 1229381-08-1) shares a 1.00 similarity score with the target compound, suggesting near-identical physicochemical properties. Chirality may influence pharmacological activity, though specific data are unavailable in the provided evidence .

Research Findings and Implications

Structural Analysis and Property Prediction

- Substructure Impact : The tert-butyl group’s branched structure likely confers resistance to enzymatic degradation compared to straight-chain esters, a critical factor in prodrug design .

Q & A

Basic: What are the established synthetic methodologies for tert-butyl 2-oxo-4-phenylbutanoate?

Answer:

The synthesis of γ-keto esters like tert-butyl 2-oxo-4-phenylbutanoate typically involves acylation or condensation reactions. For example, a protocol analogous to the synthesis of methyl 4-oxo-4-(thiophen-2-yl)butanoate (a structurally similar γ-keto ester) employs Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone moiety . The tert-butyl ester group is often introduced via esterification of the corresponding carboxylic acid with tert-butanol under acid catalysis (e.g., H₂SO₄). Key considerations include:

- Reaction conditions: Low temperatures (0–5°C) to minimize side reactions.

- Workup: Neutralization of acidic byproducts and extraction with dichloromethane.

- Yield optimization: Purity of starting materials (e.g., 4-phenylbutanoic acid derivatives) and stoichiometric control of acylating agents.

Table 1: Example Reaction Parameters for γ-Keto Ester Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, AlCl₃, 0°C, 2 h | 65–75 | |

| Esterification | tert-Butanol, H₂SO₄, reflux, 6 h | 70–80 |

Basic: How should researchers purify and characterize tert-butyl 2-oxo-4-phenylbutanoate?

Answer:

Purification:

- Liquid-liquid extraction: Separate the ester from unreacted acids using NaHCO₃ washes.

- Column chromatography: Use silica gel with hexane/ethyl acetate (4:1) for final purification .

- Recrystallization: Ethanol/water mixtures are effective for removing polar impurities .

Characterization:

- NMR: Confirm the ester’s structure via ¹H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, ketone carbonyl at δ 2.8–3.1 ppm) .

- HPLC/MS: Verify purity (>95%) and molecular weight (C₁₄H₁₈O₃, MW 234.3) .

Advanced: How can reaction conditions be optimized to enhance the yield of tert-butyl 2-oxo-4-phenylbutanoate?

Answer:

Optimization strategies include:

- Catalyst screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve acylation efficiency .

- Solvent effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions.

- Temperature gradients: Gradual heating (e.g., 25°C to 60°C) during esterification reduces decomposition of the tert-butyl group .

- In situ monitoring: Use FTIR to track ketone carbonyl formation (peak ~1700 cm⁻¹) and adjust reaction time .

Advanced: How should researchers resolve contradictions between spectroscopic data and elemental analysis results?

Answer:

Discrepancies often arise from impurities or residual solvents. A methodological approach includes:

Repeat analyses: Confirm NMR, HPLC, and combustion (CHN) data.

Alternative techniques: Use X-ray crystallography for unambiguous structural confirmation .

Thermogravimetric analysis (TGA): Detect solvent residues or hydrated water affecting elemental results .

Iterative refinement: Cross-validate with independent synthetic batches .

Advanced: What factors influence the stability of tert-butyl 2-oxo-4-phenylbutanoate under storage or reaction conditions?

Answer:

- pH sensitivity: The ester hydrolyzes in acidic/basic conditions; store in neutral, anhydrous environments .

- Thermal stability: Decomposition occurs above 80°C; avoid prolonged heating during synthesis .

- Light exposure: UV radiation may degrade the ketone moiety; use amber vials for long-term storage .

Table 2: Stability Assessment Under Different Conditions

| Condition | Degradation Rate | Major Byproduct | Reference |

|---|---|---|---|

| Aqueous HCl (1M, 25°C) | 90% in 24 h | 4-Phenylbutanoic acid | |

| Dry N₂, 4°C | <5% in 6 months | None |

Advanced: How can mechanistic studies elucidate the role of the tert-butyl group in reactivity?

Answer:

- Steric effects: Compare reaction rates with methyl or ethyl esters to assess steric hindrance .

- Computational modeling: DFT calculations can map electron density around the ester carbonyl to predict nucleophilic attack sites .

- Isotopic labeling: Use ¹³C-labeled tert-butyl groups to track cleavage pathways via mass spectrometry .

Advanced: What strategies are effective for designing analogs of tert-butyl 2-oxo-4-phenylbutanoate?

Answer:

- Substituent variation: Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to modulate electrophilicity (see 4-(2-fluorophenyl)-4-oxobutanoic acid as a template) .

- Backbone modification: Replace the butanoate chain with pentanoate or cyclic ketones to alter steric and electronic profiles .

- Biological activity screening: Use the compound as a precursor for protease inhibitors or kinase modulators, leveraging its keto-ester motif .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.